Product packaging for 6,6'-Thiodipurine(Cat. No.:CAS No. 90947-51-6)

6,6'-Thiodipurine

Cat. No.: B12740965
CAS No.: 90947-51-6
M. Wt: 270.28 g/mol
InChI Key: RRQKBHIMPMKQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The academic exploration of 6,6'-Thiodipurine is intrinsically linked to the extensive research on its constituent monomer, 6-mercaptopurine (B1684380). Understanding its place in the scientific literature requires an appreciation of the chemical and biological significance of both purine (B94841) analogs and sulfur-containing heterocyclic compounds.

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. mdpi.com Their derivatives are of immense biological importance, forming the building blocks of nucleic acids (adenine and guanine) and playing vital roles in cellular energy transfer (adenosine triphosphate) and signaling. nih.govtaylorandfrancis.com The synthetic modification of the purine scaffold has led to the development of numerous pharmacologically active agents. rsc.org Purine analogs often act as antimetabolites, interfering with the synthesis or function of their natural counterparts, a mechanism that is particularly effective in targeting rapidly proliferating cells, such as those in cancer. nih.gov

The introduction of a thiol group at the 6-position of the purine ring gives rise to 6-mercaptopurine, a compound that has been a mainstay in the treatment of acute lymphoblastic leukemia and autoimmune diseases. encyclopedia.pubnih.gov The metabolism of 6-mercaptopurine is complex, involving competing pathways of anabolism to active thioguanine nucleotides and catabolism via methylation and oxidation. nih.govresearchgate.net It is within this context of purine analog research that this compound emerges, representing a dimeric form of 6-mercaptopurine.

Sulfur-containing heterocycles are a prominent class of compounds in medicinal chemistry, valued for their diverse biological activities. The incorporation of sulfur into a heterocyclic ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and ability to engage in hydrogen bonding. These modifications can, in turn, enhance the compound's pharmacological profile. rsc.org

Thioethers, the functional group that links the two purine rings in this compound, are known to be important pharmacophores found in a variety of drugs. rsc.org The sulfur atom in a thioether can act as a hydrogen bond acceptor and can also be oxidized to sulfoxides and sulfones, providing further opportunities for structural and functional diversification. The academic interest in sulfur heterocycles is driven by their potential to yield novel therapeutic agents with a wide range of applications.

The history of thiopurine research is marked by significant advancements in synthetic chemistry and analytical techniques. The initial synthesis of 6-mercaptopurine in the 1950s was a landmark achievement that paved the way for the development of other thiopurine drugs, including azathioprine (B366305) and thioguanine. youtube.com Early research focused on elucidating the mechanism of action of these compounds, which was later understood to involve their conversion to active metabolites that disrupt DNA synthesis. nih.gov

Methodologies for studying thiopurines have evolved considerably. The development of high-performance liquid chromatography (HPLC) and later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the therapeutic drug monitoring of thiopurine metabolites in patients. nih.govfrontiersin.org These techniques allow for the quantification of active thioguanine nucleotides and methylated metabolites, enabling dose optimization to maximize efficacy and minimize toxicity. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, have been instrumental in the structural characterization of thiopurines and their derivatives. chemicalbook.comchemicalbook.comnist.govresearchgate.net

Despite the extensive body of research on thiopurines, this compound remains largely unexplored. A thorough review of the scientific literature reveals a significant dearth of studies focused specifically on this compound. The following are key research gaps that present opportunities for future academic inquiry:

Synthesis and Characterization: While it is plausible that this compound can be synthesized through the oxidative dimerization of 6-mercaptopurine, detailed and optimized synthetic protocols are not readily available in the literature. mdpi.com Comprehensive characterization of the compound using modern analytical techniques, including single-crystal X-ray diffraction, and detailed NMR and mass spectrometry studies, is also lacking.

Physicochemical Properties: There is a need for a systematic investigation of the physicochemical properties of this compound, such as its solubility, stability under different pH conditions, and lipophilicity. These parameters are fundamental to understanding its potential as a pharmacological agent.

Pharmacological Activity: The biological activity of this compound has not been systematically evaluated. It is unknown whether the compound possesses any cytotoxic, immunosuppressive, or other pharmacological effects. nih.govresearchgate.netrsc.org It is also unclear if it can be metabolized back to 6-mercaptopurine in vivo, potentially acting as a prodrug.

Mechanism of Action: Should any biological activity be discovered, elucidating the mechanism of action of this compound would be a crucial next step. This would involve investigating its interactions with cellular targets and its effects on metabolic pathways.

The study of this compound offers a unique opportunity to expand our understanding of thiopurine chemistry and pharmacology. Investigating this understudied molecule could lead to the discovery of new therapeutic agents or provide valuable insights into the chemistry of purine thioethers.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 6-(9H-purin-6-yl)sulfanyl-7H-purine
Molecular Formula C₁₀H₆N₈S
Molecular Weight 270.27 g/mol
CAS Number 90947-51-6
Appearance Solid (presumed)

| Solubility | Data not available |

Table 2: Comparison of this compound with Related Thiopurines

Compound Molecular Formula Molecular Weight ( g/mol ) Key Role/Application
This compound C₁₀H₆N₈S 270.27 Azathioprine impurity
6-Mercaptopurine C₅H₄N₄S 152.18 Immunosuppressant, anticancer agent
Azathioprine C₉H₇N₇O₂S 277.26 Immunosuppressant (prodrug of 6-mercaptopurine)

| Thioguanine | C₅H₅N₅S | 167.19 | Anticancer agent |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N8S B12740965 6,6'-Thiodipurine CAS No. 90947-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90947-51-6

Molecular Formula

C10H6N8S

Molecular Weight

270.28 g/mol

IUPAC Name

6-(7H-purin-6-ylsulfanyl)-7H-purine

InChI

InChI=1S/C10H6N8S/c1-11-5-7(13-1)15-3-17-9(5)19-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)

InChI Key

RRQKBHIMPMKQDM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SC3=NC=NC4=C3NC=N4

Origin of Product

United States

Advanced Spectroscopic and Analytical Research Methodologies for 6,6 Thiodipurine Structure Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. bu.edu.eg

HRMS is used to determine the mass of a molecule with extremely high accuracy (typically to four or more decimal places). nicoletcz.cz This precision allows for the unambiguous determination of the elemental formula of 6,6'-Thiodipurine. For the molecular formula C₁₀H₆N₈S, HRMS would provide an exact mass measurement that distinguishes it from any other combination of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (for instance, the molecular ion, M⁺˙), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. acs.orgorganicchemistrydata.org For this compound, the fragmentation pattern would be highly characteristic. The thioether linkage is a likely site for initial fragmentation.

Key expected fragmentation pathways include:

α-Cleavage: Cleavage of the C-S bond, which is an alpha-cleavage relative to the purine (B94841) ring system. libretexts.orglibretexts.org This would be a dominant pathway.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the purine rings could occur. libretexts.orgazooptics.com

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound

m/z (Mass/Charge)Proposed FragmentFragmentation Pathway
298[C₁₀H₆N₈S]⁺˙Molecular Ion (M⁺˙)
165[C₅H₃N₄S]⁺Cleavage of one C-S bond
134[C₅H₂N₄]⁺˙Loss of SH radical from the 165 fragment
133[C₅H₁N₄]⁺Loss of S from the 165 fragment

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibration Studies

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. researchgate.netmdpi.com These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. mdpi.com

For this compound, the vibrational spectra would confirm the key structural features:

N-H Vibrations: N-H stretching bands would be expected in the region of 3100-3400 cm⁻¹. The position and broadness of this peak can indicate the extent of hydrogen bonding. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are found in the 700-900 cm⁻¹ region.

Purine Ring Vibrations: The complex stretching vibrations of the C=C and C=N bonds within the purine heterocyclic system would result in a series of characteristic sharp peaks in the 1400-1650 cm⁻¹ fingerprint region. researchgate.netsyntechinnovation.com

C-S Vibration: The C-S stretching vibration is a key marker for the thioether linkage. This vibration is typically weak in the IR spectrum but may be more prominent in the Raman spectrum. It is expected to appear in the lower frequency region, generally between 600 and 800 cm⁻¹. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups and data from related purine structures. researchgate.netsyntechinnovation.com

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
N-H stretch3100 - 3400FT-IR/FT-Raman
Aromatic C-H stretch3000 - 3100FT-IR/FT-Raman
C=N, C=C ring stretch1400 - 1650FT-IR/FT-Raman
N-H bend1550 - 1650FT-IR
C-S stretch600 - 800FT-Raman/FT-IR (weak)

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. diva-portal.org This technique provides unequivocal proof of molecular structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. rsc.org For a molecule like this compound, single-crystal X-ray diffraction would reveal the exact solid-state conformation, including the orientation of the two purine rings relative to each other around the central sulfur atom and the planarity of the heterocyclic systems.

The process involves growing a high-quality single crystal of the compound, which is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. rsc.org The intensities and geometric distribution of these spots are used to solve the phase problem and generate an electron density map of the unit cell, the basic repeating unit of the crystal lattice. rsc.orgnih.gov

As of the latest searches, a specific crystal structure for this compound (C₁₀H₆N₈S) has not been deposited in publicly accessible crystallographic databases. However, the crystallographic analysis of closely related thiopurine compounds, such as 2'-deoxy-6-thioguanosine, provides a clear precedent for the type of data that would be obtained. mdpi.com Such an analysis for this compound would definitively establish its molecular architecture, identify intermolecular interactions like hydrogen bonding and π-π stacking that dictate the crystal packing, and provide key structural parameters.

Table 1: Example Crystallographic Data for a Related Thiopurine Complex (Note: This data is for Ni(d-tG)₃₂·2H₂O, a complex containing a thiopurine ligand, and is presented to illustrate the type of information obtained from an X-ray diffraction study, as specific data for this compound is not available.) mdpi.com

ParameterValue
Chemical FormulaC₃₀H₄₃N₁₇NiO₁₃S₃
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.4331 (3)
b (Å)22.0913 (6)
c (Å)17.6534 (5)
α (°)90
β (°)109.115 (1)
γ (°)90
Volume (ų)4584.0 (2)
Z (Formula units per cell)4
Data sourced from a study on a nickel(II) 2'-deoxy-6-thioguanosine nitrate (B79036) complex. mdpi.com

Computational Chemistry and Quantum Mechanical Investigations of 6,6 Thiodipurine Molecular Characteristics

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict the molecular properties and reactivity of purine (B94841) analogs. rsc.org For thiopurines like 6-mercaptopurine (B1684380) (MP) and 6-thioguanine (B1684491) (TG), which are structurally related to the monomeric units of 6,6'-Thiodipurine, DFT calculations have been performed to assess their potential as corrosion inhibitors, revealing key aspects of their electronic nature. nih.gov Such studies in both gas and aqueous phases help in understanding the anti-corrosive features of these molecules through quantum mechanical descriptors. rsc.orgresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. materialsciencejournal.orgschrodinger.com The energy gap can be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com For thiopurine derivatives, frontier molecular orbital analysis has been used to predict their reactivity and efficacy in various applications. rsc.orgresearchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Thiopurine Analog.
ParameterFormulaCalculated Value (eV)
HOMO Energy (EHOMO)--7.06
LUMO Energy (ELUMO)--2.54
Energy Gap (ΔE)ELUMO - EHOMO4.52
Ionization Potential (I)-EHOMO7.06
Electron Affinity (A)-ELUMO2.54
Global Hardness (η)(I - A) / 22.26
Global Softness (S)1 / (2η)0.22
Electronegativity (χ)(I + A) / 24.80
Chemical Potential (μ)-(I + A) / 2-4.80
Global Electrophilicity Index (ω)μ2 / (2η)5.10

Data conceptualized from methodologies described for similar compounds. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in identifying the regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other chemical species. rsdjournal.org The MEP is calculated from the molecule's electron density and is used to predict sites for electrophilic and nucleophilic attack. nih.gov

In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. rsdjournal.org For thiopurine derivatives like 6-mercaptopurine, MEP analysis has shown that the sulfur and various nitrogen atoms are prominent nucleophilic sites, indicating their tendency to interact with electron-deficient centers. rsc.orgresearchgate.net This information is vital for understanding drug-receptor interactions and other molecular recognition processes. rsdjournal.org

Global and local reactivity descriptors are quantitative measures derived from DFT that characterize a molecule's reactivity. nih.gov Global descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energy values and provide a general overview of the molecule's stability and reactivity. materialsciencejournal.org

Hardness (η) measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." materialsciencejournal.org

Electronegativity (χ) describes the power of an atom or group to attract electrons. materialsciencejournal.org

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. materialsciencejournal.org

These descriptors have been correlated with the biological properties of various heterocyclic compounds. nih.gov Local reactivity descriptors, on the other hand, provide information about specific atomic sites within the molecule, helping to pinpoint the most reactive centers for specific types of reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com

For thiopurine compounds, MD simulations have been employed to predict their binding modes and stability within the active sites of proteins. nih.gov For instance, a 1300 picosecond MD simulation was used to model a complex of human thiopurine S-methyltransferase (TPMT) with a 6-mercaptopurine (6MP) derivative. nih.gov The simulation revealed that 6MP was stabilized in the enzyme's active site through non-bonded interactions with specific amino acid residues like Phe40, Pro196, and Arg226. nih.gov Such studies are crucial for understanding the structural basis of drug metabolism and for designing new therapeutic agents. nih.gov MD simulations can elucidate the conformational changes that occur upon ligand binding and provide insights into the stability of the resulting complex. mdpi.com

Quantum Chemical Calculations for Spectroscopic Data Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between a molecule's computed properties and experimental measurements.

Nuclear Magnetic Resonance (NMR): Quantum chemistry allows for the calculation of NMR parameters like chemical shifts and spin-spin coupling constants. mdpi.com Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can predict NMR spectra with high accuracy. researchgate.net These calculations help in the structural elucidation of molecules by comparing computed chemical shifts with experimental data. smu.edunih.gov

Infrared (IR): Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule. nih.gov Beyond the standard harmonic approximation, more advanced methods can account for anharmonic effects to yield spectra that are in better agreement with experimental results. nih.govchemrxiv.org Calculated IR spectra aid in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.org These calculations can predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as π-π* or n-π* transitions, within the molecule. schrodinger.comsns.it

In Silico Modeling of this compound and its Interactions

In silico modeling encompasses a range of computational techniques used to simulate molecular interactions, with molecular docking being a prominent example. nih.govnih.gov These methods are essential in drug discovery for predicting how a ligand, such as this compound, might bind to a biological target like a protein or enzyme. ptfarm.plnih.gov

Molecular docking studies involve placing a ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. lew.ro This process helps to predict the preferred binding conformation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ptfarm.pl

For thiopurine derivatives, molecular docking has been used to investigate their interactions with proteins like human serum albumin (HSA). ptfarm.pl These studies revealed that thiopurines can bind to specific sites on HSA, forming hydrogen bonds with amino acid residues such as Arg257 and Tyr150. ptfarm.pl The insights gained from these simulations are valuable for understanding the transport and therapeutic effectiveness of drugs and for the rational design of new compounds with improved binding affinities. ptfarm.pl

Table 2: Example of Molecular Docking Results for a Thiopurine Derivative with a Target Protein.
CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
Thiopurine AnalogHuman Serum Albumin (Site I)-6.5Arg257, Tyr150Hydrogen Bonding
Thiopurine AnalogCyclin-Dependent Kinase 1-8.9Lys89, Gln132Hydrogen Bonding, Hydrophobic
Thiopurine AnalogFTO Protein-10.2Lys216, Leu91Hydrogen Bonding, Arene-Cation

Data conceptualized from methodologies and findings reported in molecular docking studies of various heterocyclic compounds and thiopurine derivatives. ptfarm.pllew.rosemanticscholar.org

Cheminformatics Approaches for Structural Analogues and Chemical Database Mining

Cheminformatics provides a powerful lens through which to explore the vast chemical space and identify molecules with similar structural features and potentially related biological activities to this compound. By leveraging computational techniques, researchers can mine large chemical databases to uncover structural analogues, predict their properties, and prioritize them for further investigation.

One of the fundamental techniques in this domain is similarity searching , which involves comparing the chemical structure of a query molecule, in this case, this compound, against a database of millions of compounds. This comparison is typically based on molecular fingerprints, which are binary strings that encode the presence or absence of specific structural features. The similarity between two molecules is then quantified using metrics such as the Tanimoto coefficient. A high Tanimoto coefficient indicates a high degree of structural similarity. For instance, a search for analogues of this compound in databases like PubChem or ZINC would likely yield other thio-substituted purines and bis-purine compounds.

Pharmacophore modeling is another valuable cheminformatics approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By creating a pharmacophore model based on the known or hypothesized interactions of this compound with a biological target, researchers can screen large compound libraries to identify molecules that fit this model, even if they have different underlying chemical scaffolds. This method is particularly useful for discovering novel classes of compounds with similar functional properties.

Virtual screening is a broader computational technique that encompasses both similarity searching and pharmacophore-based screening, as well as molecular docking. In the context of this compound, virtual screening could be employed to identify potential protein targets or to find new molecules that bind to a known target. For example, if this compound is known to inhibit a particular enzyme, a virtual screen of a chemical database could be performed to identify other compounds that are predicted to bind to the active site of that enzyme with high affinity.

The mining of chemical databases for structural analogues of this compound can be illustrated by considering the key structural features of the molecule: a purine core, a thioether linkage, and a dimeric structure. A systematic search would involve querying databases for compounds containing these motifs. The results of such a search would likely include a variety of related compounds, which can be categorized based on their structural similarity.

Analogue CategoryGeneral Structural FeaturesPotential for Similar Biological ActivityExample Compounds from Database Mining
Thiopurine MonomersSingle purine ring with a thiol or thioether substituent at the C6 position.May share some metabolic pathways and mechanisms of action.6-Mercaptopurine, 6-Thioguanine
Bis-purine CompoundsTwo purine rings connected by a linker.The nature of the linker is critical for determining the overall shape and biological activity.Bis-N9-(methylphenylmethyl)purine derivatives
Purine Analogues with Different LinkersTwo purine rings connected by linkers other than a single sulfur atom (e.g., disulfide, alkyl chains).Variations in the linker can significantly alter the flexibility and binding properties of the molecule.6,6'-Disulfanediyldipurine
Substituted ThiodipurinesDerivatives of this compound with additional substituents on the purine rings.Substituents can be introduced to modulate solubility, metabolic stability, and target affinity.Hypothetical N9-substituted 6,6'-thiodipurines

In silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these identified analogues is a crucial step in the cheminformatics workflow. Tools are available to estimate parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. These predictions help in the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

CompoundPredicted logPPredicted Aqueous Solubility (mg/L)Predicted Number of Lipinski's Rule of 5 Violations
This compound1.5 - 2.5Low0
6-Mercaptopurine-0.5 - 0.5Moderate0
6-Thioguanine-1.0 - 0.0Moderate0
6,6'-Disulfanediyldipurine1.8 - 2.8Very Low0

The integration of these cheminformatics approaches allows for a systematic and efficient exploration of the chemical space around this compound. By identifying and characterizing structural analogues and predicting their properties, these computational methods play a vital role in guiding the synthesis and biological evaluation of new compounds with potential therapeutic applications.

Molecular Interaction Research and Pre Clinical Mechanistic Studies of 6,6 Thiodipurine

Investigation of Intermolecular Interactions with Biomolecules

The understanding of how a compound exerts its biological effects begins with the detailed study of its interactions with key cellular components like proteins and nucleic acids. For 6,6'-Thiodipurine, this area remains largely unexplored.

Protein-Ligand Docking and Molecular Dynamics Simulations (Pre-clinical Focus)

Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a small molecule to a protein target. bonvinlab.orgstackexchange.commdpi.comscielo.br These simulations provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govmdpi.com

Despite the utility of these methods, a specific search of scientific databases yields no dedicated studies that have performed protein-ligand docking or molecular dynamics simulations for this compound with any specific protein target. While one study mentions molecular dynamics simulations in a list of topics related to bis(6-purinyl) disulfide, it does not provide any detailed results or analysis. psu.edu Research on the conformational analysis of other, structurally different disulfide-containing molecules like bis(methylthio)methane (B156853) exists, but these findings cannot be extrapolated to this compound. nih.gov Without such computational studies, the potential protein targets and binding modes of this compound remain speculative.

Nucleic Acid (DNA/RNA) Binding and Intercalation Studies (Mechanistic Focus)

Many therapeutic compounds function by interacting directly with DNA or RNA, either by binding to the grooves of the helix or by intercalating between the base pairs. researchgate.netrsc.org Such interactions can interfere with DNA replication and transcription, leading to cellular effects. rcsb.org Bis-intercalators, which have two planar aromatic systems, can insert into two separate sites on the DNA, often resulting in very strong binding and long residence times. nih.gov

There are no published studies that specifically investigate the binding of this compound to either DNA or RNA. Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements, which are commonly used to study drug-DNA interactions, have not been reported for this compound. infona.plresearchgate.netijlpr.comrsc.orgmdpi.com Furthermore, there is no evidence to suggest whether this compound acts as a mono- or bis-intercalator. A study using NMR spectroscopy on bis(6-purinyl) disulfide focused on its chemical properties like tautomerism and protonation patterns rather than its interaction with nucleic acids. researchgate.net Therefore, the capacity of this compound to bind or intercalate with nucleic acids is currently unknown.

Enzymatic Interaction Mechanism Research (Pre-clinical)

Investigating the interaction of a compound with specific enzymes is crucial for understanding its mechanism of action, especially in a pre-clinical context. europa.eu This involves identifying the target enzyme, characterizing the type of inhibition (e.g., competitive, non-competitive), and determining kinetic parameters. nih.govnih.gov

The scientific literature lacks specific pre-clinical research on the enzymatic interaction mechanisms of this compound. While it is known that purine (B94841) derivatives, as a class, can inhibit enzymes involved in purine metabolism, such as purine nucleoside phosphorylase, there are no dedicated studies confirming this activity for this compound or elucidating its mechanism. Similarly, no research has been found detailing its interaction with enzymes involved in its own metabolism, such as sulfide-quinone reductase or other enzymes that process disulfide bonds. nih.govnih.gov The potential for this compound to modulate the activity of key enzymes, including those from the cytochrome P450 family, has not been investigated. fda.govfda.gov

Cellular Pathway Modulation Research (Pre-clinical Context)

Understanding how a compound affects the complex network of signaling pathways within a cell is fundamental to drug discovery. This involves identifying the primary molecular targets and tracing the downstream consequences of their modulation.

Target Identification and Validation in Cellular Systems (Pre-clinical)

The initial step in drug discovery is often the identification and subsequent validation of a molecular target. nih.gov Modern approaches for unbiased target identification include genetic methods like CRISPR-based screening and proteomic techniques such as Cellular Thermal Shift Assay (CETSA) and affinity-based pull-downs. biocompare.comsygnaturediscovery.comresearchgate.netmdpi.comnih.govdrughunter.com

Currently, there are no published studies that have utilized these or other methods to identify and validate the specific cellular targets of this compound. The proteins that directly bind to this compound in a cellular context, and are therefore responsible for its potential biological activities, remain to be discovered.

Analysis of Signaling Cascades

Cellular signaling cascades are complex networks that transmit signals from the cell surface to the nucleus, governing fundamental processes like cell growth, differentiation, and apoptosis. nih.gov The modulation of these pathways is a common mechanism of action for many drugs.

There is no available research that analyzes the effect of this compound on any specific signaling cascade. Whether the compound influences key pathways such as those involving hydrogen sulfide (B99878) (H₂S) signaling, which might be expected given its sulfur-containing structure, or other major cancer-related pathways, is unknown. mdpi.com Studies on how other agents modulate signaling, for example through interleukin-6 (IL-6), provide a framework for how such investigations could be conducted, but no such work has been performed for this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound, such as this compound, relates to its biological activity. These studies involve synthesizing and testing a series of related compounds (analogues or derivatives) to identify which chemical groups are crucial for the desired biological effect and which are not. While specific, detailed SAR studies for this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined based on studies of similar heterocyclic compounds like thiophene (B33073) and pyridine (B92270) derivatives. researchgate.netresearchgate.net

The primary goal of SAR studies in the context of mechanistic elucidation is to correlate specific structural modifications with changes in biological activity, thereby providing insights into the molecular interactions with its biological target. For instance, modifications to the purine rings or the thioether linkage in this compound could be systematically explored. nih.gov

The rational design of analogues is a key strategy to probe the mechanism of action of a lead compound. This process is not random; it is guided by existing knowledge of the target and the compound's structure. For this compound, this would involve creating derivatives with specific modifications intended to test hypotheses about its binding mode and functional effects.

Key strategies in the rational design of analogues include:

Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with other groups that have similar physical or chemical properties. For example, the sulfur atom in the thioether bridge could be replaced with an oxygen (ether), a methylene (B1212753) group (carbon bridge), or a sulfoxide/sulfone group to assess the importance of the sulfur atom's electronics and steric bulk for activity.

Substituent Scans: Introducing various substituents at different positions on the purine rings. This helps to map the steric and electronic requirements of the binding pocket. For example, adding small, large, electron-donating, or electron-withdrawing groups can reveal how different regions of the target accommodate or interact with the compound. nih.gov

Conformational Constraints: Introducing structural elements that lock the molecule into a specific conformation. This can help to identify the bioactive conformation of the flexible this compound molecule.

Molecular docking studies often complement the rational design process by predicting how newly designed analogues might interact with a putative target protein, helping to prioritize which compounds to synthesize. nih.gov These computational models can provide valuable insights into potential binding modes and interactions with key amino acid residues. nih.govnih.gov

A hypothetical SAR study on this compound might involve the synthesis and evaluation of derivatives as illustrated in the table below.

Derivative Modification Hypothetical Rationale Potential Impact on Activity
Analogue 1 Replacement of the thioether sulfur with oxygenTo assess the role of the sulfur atom in bindingA significant change in activity would suggest a key interaction involving the sulfur.
Analogue 2 Addition of a methyl group to one of the purine ringsTo probe for steric hindrance in the binding pocketLoss of activity could indicate a tight binding site.
Analogue 3 Introduction of a hydroxyl groupTo explore potential hydrogen bonding interactionsIncreased activity might suggest the formation of a new hydrogen bond with the target.
Analogue 4 Halogenation of a purine ringTo alter electronic properties and explore halogen bondingCould enhance binding affinity through specific interactions.

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.comwikipedia.orgtechnologynetworks.com In the context of mechanistic studies for this compound derivatives, HTS would be employed to screen a library of these analogues to identify "hits"—compounds that exhibit a desired effect on a specific biological target or pathway. wikipedia.org

The HTS process generally involves several key steps:

Assay Plate Preparation: Samples, such as purified enzymes, cells, or other biological targets, are prepared in microtiter plates, which can have 96, 384, 1536, or even more wells. wikipedia.orgtechnologynetworks.com A library of this compound derivatives would then be added to these wells.

Reaction and Observation: After an incubation period, a detection method is used to measure the effect of each compound. This could be a change in fluorescence, luminescence, absorbance, or radioactivity, depending on the assay design.

Automation and Data Analysis: The entire process is typically automated, using robotics for liquid handling and plate reading. wikipedia.org Sophisticated software is used for data analysis to identify statistically significant hits and control for experimental variability. wikipedia.org

For mechanistic hit identification, HTS assays can be designed to be very specific. For example, if this compound is hypothesized to inhibit a particular kinase, an HTS campaign could be designed to screen for derivatives that specifically block the activity of that kinase. The results of such a screen would not only identify more potent or selective compounds but also provide strong evidence for the proposed mechanism of action. The use of functional genomics, such as siRNA or cDNA libraries, can also be combined with HTS to identify the molecular targets of active compounds. wikipedia.org

The quality of an HTS assay is critical and is often assessed using statistical parameters like the Z'-factor, which measures the separation between positive and negative controls. A high-quality assay is essential for reliably identifying true hits from a large compound library. bmglabtech.comwikipedia.org

Parameter Description Relevance to Mechanistic HTS
Compound Library A collection of structurally related this compound derivatives.The diversity of the library influences the chances of finding mechanistically informative hits.
Target The specific biological molecule or pathway being investigated (e.g., an enzyme, receptor, or cell signaling pathway).The choice of target is based on the initial hypothesis about the mechanism of action.
Assay Readout The signal being measured (e.g., fluorescence, luminescence) that indicates the compound's activity.The readout must be a reliable and sensitive indicator of the target's function.
Hit Criteria Pre-defined thresholds for activity that a compound must meet to be considered a "hit."Stringent hit criteria help to minimize false positives.

Advanced Biophysical Techniques for Studying Molecular Binding Events

To understand the mechanism of action of a compound like this compound at a molecular level, it is crucial to characterize its direct physical interaction with its biological target. Advanced biophysical techniques provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. nih.govbiodyn.ro It measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules (the ligand) is immobilized. nih.gov The other molecule (the analyte) flows over the surface, and its binding is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov

In a typical SPR experiment to study this compound:

The target protein would be immobilized on the sensor chip.

A solution containing this compound would be passed over the chip.

The association and dissociation of the compound from the target are monitored over time, generating a sensorgram.

From the sensorgram, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. SPR is highly sensitive and can be used for a wide range of molecules, from small fragments to large protein complexes. nih.gov Inverse SPR assays can also be designed where a known binding partner of the target is immobilized, and the ability of this compound to disrupt this interaction is measured. zobio.com

SPR Parameter Description Information Gained
Association Rate (ka) The rate at which the analyte binds to the immobilized ligand.Provides insight into the kinetics of complex formation.
Dissociation Rate (kd) The rate at which the analyte-ligand complex breaks apart.Indicates the stability of the binding interaction.
Equilibrium Dissociation Constant (KD) The ratio of kd to ka (kd/ka), representing the concentration of analyte at which half of the ligand binding sites are occupied at equilibrium.A quantitative measure of binding affinity (a lower KD indicates a stronger interaction).

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event. upm.es This allows for a complete thermodynamic profiling of the interaction in a single experiment. nanbiosis.es The technique is performed in solution and does not require labeling or immobilization of the interacting partners. upm.estainstruments.com

In an ITC experiment:

The target protein is placed in the sample cell of the calorimeter.

A solution of this compound is incrementally injected into the sample cell.

The instrument measures the small temperature changes that occur with each injection.

By analyzing the resulting data, one can directly determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). nanbiosis.es From these values, the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can also be calculated. cureffi.org This detailed thermodynamic information can provide deep insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). cureffi.orgutwente.nl

ITC Parameter Description Thermodynamic Insight
Binding Affinity (KD) The concentration of ligand required to saturate 50% of the target molecules.Quantifies the strength of the interaction.
Stoichiometry (n) The number of ligand molecules that bind to one molecule of the target.Defines the molecular ratio of the complex.
Enthalpy (ΔH) The heat change associated with the binding event.Indicates the contribution of hydrogen bonds and van der Waals interactions.
Entropy (ΔS) The change in the randomness of the system upon binding.Reflects the contribution of hydrophobic interactions and conformational changes.

MicroScale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. basepairbio.comwikipedia.org This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon binding to another molecule. basepairbio.comwikipedia.orgnih.gov

To study the interaction of this compound with a target protein using MST:

The target protein is typically labeled with a fluorophore.

The labeled protein is mixed with varying concentrations of this compound.

The samples are loaded into capillaries, and a focused infrared laser is used to create a precise temperature gradient.

The movement of the fluorescently labeled protein is monitored.

A change in the thermophoretic movement upon the addition of this compound indicates binding. By plotting this change against the ligand concentration, a binding curve can be generated, from which the KD can be determined. nih.govresearchgate.net MST is known for its low sample consumption, speed, and ability to perform measurements in complex biological liquids like cell lysates. wikipedia.orgqd-taiwan.com

MST Feature Description Advantage in Mechanistic Studies
Thermophoresis The movement of molecules in a temperature gradient.Sensitive to a wide range of binding-induced changes.
Fluorescence Detection A fluorescently labeled molecule is tracked.Allows for high sensitivity and specific monitoring of one binding partner.
Solution-Based The measurement is performed in solution without immobilization.Reflects the native state of the interacting molecules. wikipedia.org
Low Sample Consumption Requires only small amounts of material.Beneficial when working with precious or difficult-to-produce proteins. basepairbio.com

Future Research Trajectories and Academic Opportunities for 6,6 Thiodipurine

Development of Novel Synthetic Routes for Complex and Diverse 6,6'-Thiodipurine Derivatives

The synthesis of this compound and its derivatives has traditionally relied on established methods. However, the demand for greater molecular diversity and complexity necessitates the development of innovative synthetic strategies. Future research will likely focus on creating more efficient, scalable, and versatile routes to access a wider array of this compound analogs.

Key areas of exploration include:

Novel Coupling Methodologies: Investigating new catalytic systems and reaction conditions to facilitate the formation of the C-S-C linkage between purine (B94841) precursors. This could involve exploring alternative sulfur sources and developing milder reaction protocols to improve functional group tolerance.

Late-Stage Functionalization: Devising methods for the selective modification of the this compound core at a late stage of the synthesis. This would enable the rapid generation of a library of derivatives from a common intermediate, accelerating the discovery of compounds with desired properties.

Asymmetric Synthesis: For chiral this compound derivatives, developing enantioselective synthetic routes will be crucial to understanding the stereochemical requirements for biological activity.

Recent developments in the synthesis of other purine derivatives, such as the use of new synthetic methods for optical materials, highlight the potential for innovation in this area. rtu.lv Similarly, novel synthetic approaches for other heterocyclic compounds, like 3-aryl benzo[d]thiazole-2(3H)-imines, demonstrate the ongoing quest for more efficient and diverse synthetic pathways. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction

Future applications of AI and ML in this field include:

Virtual Screening: Employing ML models to screen large virtual libraries of this compound derivatives to identify those with the highest probability of biological activity against specific targets. mednexus.org

De Novo Design: Utilizing generative AI models to design entirely new this compound analogs with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling: Developing sophisticated algorithms to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of this compound derivatives, helping to prioritize compounds for synthesis and experimental testing. mednexus.org

Mechanistic Elucidation: Using AI to analyze complex biological data, such as gene expression profiles and protein interaction networks, to unravel the mechanisms of action of this compound compounds.

The application of AI and ML is not limited to drug discovery and is being explored in various scientific fields, including the development of 6G technology, where it is used for complex simulations and data analysis. youtube.com

Advanced Analytical Platforms for In Situ and Real-Time Characterization of this compound

A deeper understanding of the behavior of this compound in biological systems requires the use of advanced analytical techniques that can provide real-time and in situ information. These platforms will be instrumental in characterizing the interactions of this compound with its molecular targets and elucidating its dynamic behavior within living cells.

Future research in this area will likely involve:

Advanced Mass Spectrometry: Utilizing techniques like native mass spectrometry and hydrogen-deuterium exchange mass spectrometry to study the non-covalent interactions of this compound with proteins and other biomolecules.

High-Resolution Microscopy: Employing super-resolution microscopy techniques to visualize the subcellular localization of fluorescently-labeled this compound derivatives and track their movement in real-time.

Biosensor Development: Creating novel biosensors that can detect and quantify this compound and its metabolites in complex biological matrices with high sensitivity and selectivity.

Spectroscopic Methods: Applying advanced spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS) and nuclear magnetic resonance (NMR), to probe the structural changes and dynamics of this compound upon binding to its targets.

Systems Biology Approaches to Elucidate Broader Biological Impact (Pre-clinical)

To fully comprehend the biological effects of this compound, a systems-level perspective is essential. Systems biology approaches, which integrate data from various "omics" platforms, can provide a holistic view of the cellular and organismal responses to this compound administration. frontiersin.org This will be crucial for identifying both on-target and off-target effects and for understanding the broader physiological consequences of modulating its targets.

Key systems biology strategies include:

Transcriptomics: Analyzing changes in gene expression profiles (mRNA levels) in response to this compound treatment to identify affected signaling pathways and cellular processes. frontiersin.org

Proteomics: Quantifying changes in the proteome to understand the impact of this compound on protein expression, modification, and interaction networks. drugtargetreview.com

Metabolomics: Profiling the metabolome to identify alterations in metabolic pathways and endogenous small molecules following treatment with this compound. drugtargetreview.com

Integrative 'Omics' Analysis: Combining data from multiple omics platforms to construct comprehensive models of the biological networks perturbed by this compound, leading to a deeper understanding of its mechanism of action and potential therapeutic applications. frontiersin.org

Systems biology has proven valuable in various research areas, including the identification of drug targets for cancer therapy and understanding host-pathogen interactions. nih.govelsevier.com

Exploration of Novel Pre-clinical Research Models for Deeper Mechanistic Insight

The translation of basic research findings into clinical applications relies on the use of robust and relevant pre-clinical models. For this compound, the development of novel and more sophisticated models will be critical for gaining deeper mechanistic insights and for predicting its efficacy and safety in humans.

Future directions in pre-clinical modeling include:

Organoid and Spheroid Cultures: Utilizing three-dimensional (3D) cell culture models that more accurately recapitulate the architecture and function of native tissues to study the effects of this compound in a more physiologically relevant context.

Humanized Animal Models: Employing animal models that have been genetically engineered to express human genes or to have a humanized immune system to better predict the response to this compound in patients. nih.gov

Microphysiological Systems (Organs-on-a-Chip): Developing microfluidic devices that mimic the structure and function of human organs to study the pharmacokinetics and pharmacodynamics of this compound in a controlled and high-throughput manner.

Genetically Engineered Models: Creating animal models with specific genetic modifications to validate the molecular targets of this compound and to investigate the role of these targets in health and disease.

The development of novel preclinical models is an active area of research, with initiatives aimed at creating better models for conditions like NeuroHIV. nih.gov

Q & A

Basic: What are the most reliable synthetic pathways for 6,6'-Thiodipurine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves nucleophilic substitution between purine derivatives and sulfur-containing reagents. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., triethylamine for deprotonation). Yield optimization requires precise stoichiometric ratios (1:1.2 purine:sulfur agent) and inert atmospheres to prevent oxidation. Purity is assessed via HPLC, with column chromatography as the standard purification method. For reproducibility, document reagent sources (e.g., Sigma-Aldryich for anhydrous solvents) and reaction times (12–24 hrs) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, focusing on:

  • ¹H NMR : Thioether proton signals at δ 3.8–4.2 ppm.
  • ¹³C NMR : Carbon-sulfur bonds at 110–120 ppm.
    Infrared (IR) spectroscopy identifies S-C stretching vibrations (600–700 cm⁻¹). Mass spectrometry (MS) should confirm molecular ion peaks ([M+H]⁺ at m/z 306). Cross-validate with X-ray crystallography for absolute configuration .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Answer:
Discrepancies often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., MTT vs. ATP-based viability tests). Standardize:

  • Cell line authentication (STR profiling).
  • Dose-response curves (48–72 hr exposures).
  • Include positive controls (e.g., cisplatin for cytotoxicity).
    Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) can identify confounding factors .

Advanced: What computational approaches are validated for modeling this compound's molecular interactions?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations (NAMD/GROMACS) model solvation effects and protein-ligand binding (e.g., with DNA repair enzymes). Validate docking results (AutoDock Vina) against experimental IC₅₀ values. Use the Cambridge Structural Database (CSD) for crystallographic comparisons .

Basic: What are the key stability considerations for this compound in aqueous versus non-polar solvent systems?

Answer:
In aqueous media (pH 7.4), this compound undergoes hydrolysis at elevated temperatures (>40°C), forming purine-thiol byproducts. In non-polar solvents (e.g., chloroform), stability improves, but light exposure accelerates degradation. Use amber vials and argon sparging for storage. Monitor stability via UPLC-UV at 254 nm .

Advanced: How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Answer:
The thioether bridge introduces electron-withdrawing effects, reducing electron density at purine C6 positions. This enhances Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base). Kinetic studies show faster reaction rates in DMSO compared to toluene due to improved solubility .

Basic: What validated protocols exist for quantifying this compound in complex biological matrices?

Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d₄) achieves nanogram-level sensitivity. Solid-phase extraction (C18 columns) pre-processes plasma/tissue samples. Calibration curves (1–1000 ng/mL) must meet FDA guidelines for linearity (R² > 0.99) .

Advanced: What experimental evidence supports competing hypotheses about this compound's primary metabolic pathways?

Answer:
In vitro liver microsome assays suggest CYP3A4-mediated oxidation dominates, while in vivo rodent studies identify glutathione conjugation as the major pathway. Isotope labeling (¹⁴C at the thioether bridge) and LC-radiodetection clarify metabolite profiles. Contradictions may reflect species-specific enzyme expression .

Basic: What crystallization conditions produce high-quality single crystals of this compound suitable for X-ray diffraction?

Answer:
Slow evaporation of a saturated acetone solution (20°C) yields prismatic crystals. Additive screening (e.g., 1% DMSO) improves crystal size. Mount crystals in Paratone-N oil for data collection (100K). Resolution < 1.0 Å confirms structure .

Advanced: How do researchers reconcile discrepancies between theoretical predictions and experimental observations of this compound's supramolecular assembly behavior?

Answer:
Adjust force field parameters (e.g., AMBER vs. CHARMM) to better model π-π stacking and hydrogen bonding. Cryo-EM or AFM imaging validates predicted nanostructures. Collaborative data-sharing platforms (e.g., Zenodo) enable reproducibility testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.